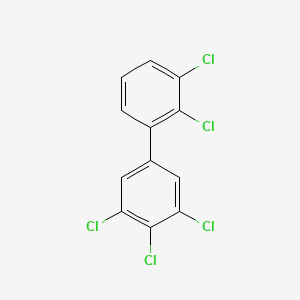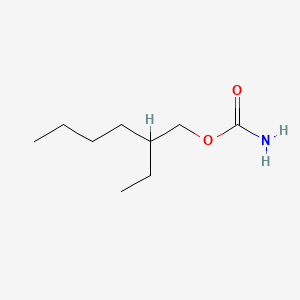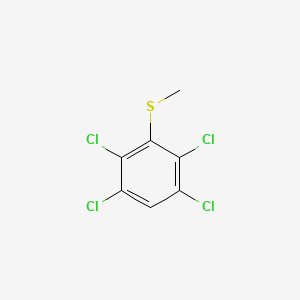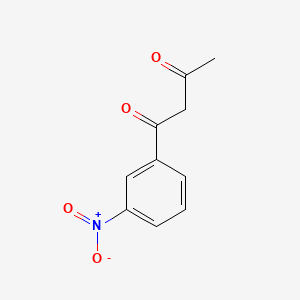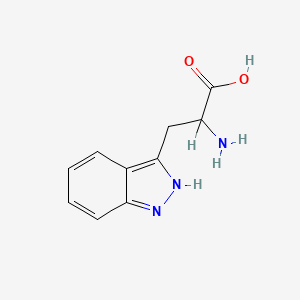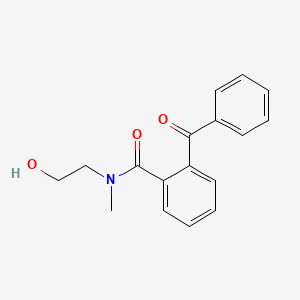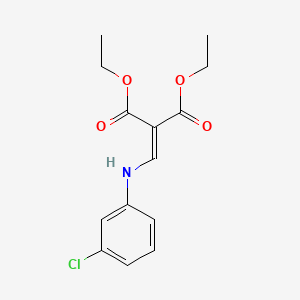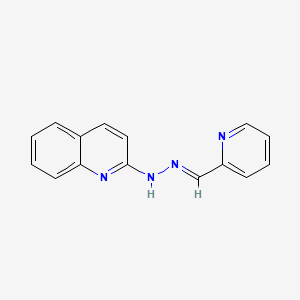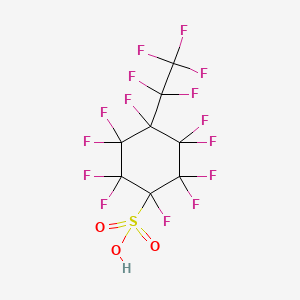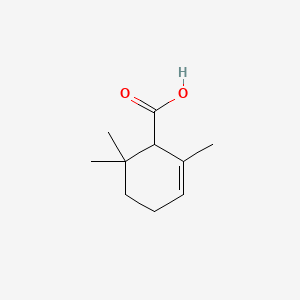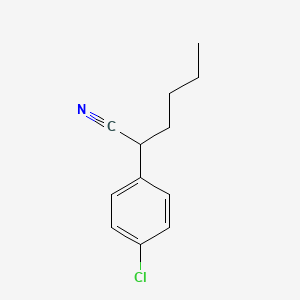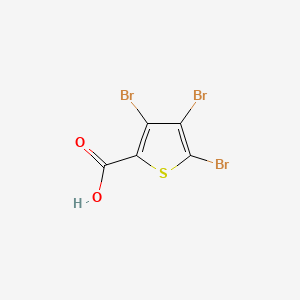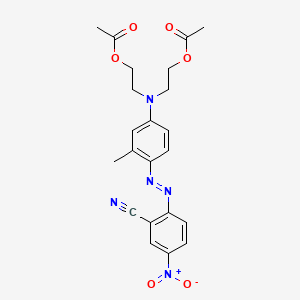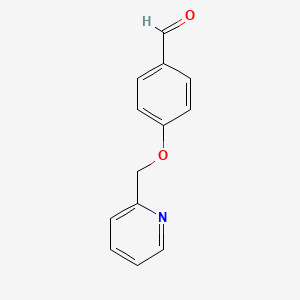
4-(Pyridin-2-ylmethoxy)benzaldehyde
Übersicht
Beschreibung
“4-(Pyridin-2-ylmethoxy)benzaldehyde” is a chemical compound with the molecular formula C13H11NO2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular weight of “4-(Pyridin-2-ylmethoxy)benzaldehyde” is 213.24 . The InChI code for this compound is 1S/C13H11NO2/c15-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-14-12/h1-9H,10H2 .Physical And Chemical Properties Analysis
“4-(Pyridin-2-ylmethoxy)benzaldehyde” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
1. Pesticidal Applications
- Summary of Application : This compound is used in the synthesis of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole, which are designed to be pesticidal lead compounds with high activity .
- Methods of Application : The compound is synthesized via esterification, cyanation, cyclization, and aminolysis reactions .
- Results or Outcomes : Preliminary bioassays showed that most compounds had good larvicidal activities against mosquito larvae at 10 mg/L, especially compound 7a, with a larvicidal activity as high as 100%, and even at 1 mg/L was still 40% .
2. Anticancer Applications
- Summary of Application : This compound is used in the design and synthesis of a new series of N-aryl-N’-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which are evaluated for their antiproliferative activities against different cancer cell lines .
- Methods of Application : The compound is synthesized using a molecular hybridization strategy .
- Results or Outcomes : Seven compounds with 1-methylpiperidin-4-yl groups showed excellent activities against all four cancer cell lines, and they exhibited scarcely any activities against HL7702 .
3. Fluorogenic Turn-On Recognition of Hg2+
- Summary of Application : This compound is used in the synthesis of a fluorescein-2-(pyridin-2-ylmethoxy)benzaldehyde conjugate for fluorogenic turn-on recognition of Hg2+ in water and living cells .
4. Proteomics Research
5. Synthesis of Substituted Benzaldehydes
- Summary of Application : This compound is used in the synthesis of functionalized (benz)aldehydes via a two-step, one-pot reduction/cross-coupling procedure .
- Methods of Application : The compound is synthesized using a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
- Results or Outcomes : This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .
6. Antiproliferative Activity Against Different Cancer Cell Lines
- Summary of Application : This compound is used in the design and synthesis of a new series of N-aryl-N’-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which are evaluated for their antiproliferative activities against different cancer cell lines .
- Methods of Application : The compound is synthesized using a molecular hybridization strategy .
- Results or Outcomes : Seven compounds with 1-methylpiperidin-4-yl groups showed excellent activities against all four cancer cell lines, and they exhibited scarcely any activities against HL7702 .
4. Proteomics Research
5. Synthesis of Substituted Benzaldehydes
- Summary of Application : This compound is used in the synthesis of functionalized (benz)aldehydes via a two-step, one-pot reduction/cross-coupling procedure .
- Methods of Application : The compound is synthesized using a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
- Results or Outcomes : This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .
6. Antiproliferative Activity Against Different Cancer Cell Lines
- Summary of Application : This compound is used in the design and synthesis of a new series of N-aryl-N’-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which are evaluated for their antiproliferative activities against different cancer cell lines .
- Methods of Application : The compound is synthesized using a molecular hybridization strategy .
- Results or Outcomes : Seven compounds with 1-methylpiperidin-4-yl groups showed excellent activities against all four cancer cell lines, and they exhibited scarcely any activities against HL7702 .
Eigenschaften
IUPAC Name |
4-(pyridin-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-14-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHNUKSZFMWQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353965 | |
| Record name | 4-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-ylmethoxy)benzaldehyde | |
CAS RN |
57748-41-1 | |
| Record name | 4-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

